molecular formula C18H12N4O2S B11007414 2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B11007414
M. Wt: 348.4 g/mol
InChI Key: YRRMGGCRMBRWOF-UHFFFAOYSA-N
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Description

2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group at the 2-position and a carboxamide group at the 4-position. The carboxamide group is further substituted with a thiazole ring, which is attached to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic substitution reactions, where the quinoline core is treated with reagents like hydroxylamine or hydrogen peroxide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as thiazole-2-amine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the thiazole derivative is reacted with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride) or BH3 (borane).

    Substitution: The thiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: LiAlH4, BH3, NaBH4 (sodium borohydride)

    Substitution: Halogenated reagents, bases like NaOH (sodium hydroxide) or KOH (potassium hydroxide)

Major Products

    Oxidation: Quinoline-2,4-dione derivatives

    Reduction: Quinoline-2-amine derivatives

    Substitution: Various substituted thiazole and pyridine derivatives

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of diseases such as tuberculosis, cancer, or infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxy group but lack the thiazole and pyridine rings.

    Thiazole derivatives: These compounds contain the thiazole ring but may have different substituents and lack the quinoline core.

    Pyridine derivatives: These compounds contain the pyridine ring but may have different substituents and lack the quinoline and thiazole rings.

Uniqueness

2-hydroxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the quinoline, thiazole, and pyridine rings in a single molecule provides a versatile scaffold for further modification and optimization in drug discovery and material science.

Properties

Molecular Formula

C18H12N4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H12N4O2S/c23-16-8-13(12-5-1-2-6-14(12)20-16)17(24)22-18-21-15(10-25-18)11-4-3-7-19-9-11/h1-10H,(H,20,23)(H,21,22,24)

InChI Key

YRRMGGCRMBRWOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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